(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol
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Overview
Description
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base and a methyloxolane ring, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the purine base and the methyloxolane ring. Common reagents used in these synthetic routes include various protecting groups, nucleophiles, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and methyloxolane-containing molecules. Examples include:
- (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
- Various nucleoside analogs used in medicinal chemistry
Uniqueness
What sets (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol apart is its unique combination of a purine base and a methyloxolane ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H33N5O6 |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C32H33N5O6/c1-31(39)27(38)25(43-30(31)37-19-36-26-28(33)34-18-35-29(26)37)17-42-32(20-7-5-4-6-8-20,21-9-13-23(40-2)14-10-21)22-11-15-24(41-3)16-12-22/h4-16,18-19,25,27,30,38-39H,17H2,1-3H3,(H2,33,34,35)/t25-,27?,30-,31+/m1/s1 |
InChI Key |
PTHRYWGJRQLBMP-LNBYEIMPSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origin of Product |
United States |
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